molecular formula C12H10N2O B1602614 N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 CAS No. 93951-95-2

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6

Cat. No.: B1602614
CAS No.: 93951-95-2
M. Wt: 204.26 g/mol
InChI Key: UBUCNCOMADRQHX-MWJWXFQUSA-N
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Description

This compound is a nitrous oxide derivative, characterized by the presence of deuterium atoms in its phenyl rings, which makes it particularly useful in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 involves the introduction of deuterium atoms into the phenyl rings of the parent compound. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Catalytic Deuteration: Using a catalyst, such as palladium on carbon (Pd/C), to facilitate the incorporation of deuterium into the phenyl rings.

    Direct Synthesis: Combining deuterated precursors with nitrous amide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its unique isotopic labeling.

    Biology: Employed in tracer studies to investigate metabolic pathways and enzyme activities.

    Medicine: Potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 involves its interaction with molecular targets and pathways. The deuterium atoms in the phenyl rings can influence the compound’s reactivity and stability, making it a valuable tool for studying isotopic effects in chemical and biological systems. The compound’s nitrous amide group can participate in various chemical reactions, contributing to its diverse range of applications .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2,4,6-trihalophenyl)nitrous amide: Similar structure but with halogen atoms instead of deuterium.

    N,N-bis(2,4,6-trimethylphenyl)nitrous amide: Contains methyl groups in place of deuterium.

    N,N-bis(2,4,6-trinitrophenyl)nitrous amide: Features nitro groups instead of deuterium.

Uniqueness

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly useful for studying isotopic effects and reaction mechanisms, setting it apart from other similar compounds.

Properties

IUPAC Name

N,N-bis(2,4,6-trideuteriophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUCNCOMADRQHX-MWJWXFQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])N(C2=C(C=C(C=C2[2H])[2H])[2H])N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584382
Record name N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-95-2
Record name Benzen-2,4,6-d3-amine, N-nitroso-N-(phenyl-2,4,6-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-95-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6
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N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6
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N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6
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N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6
Reactant of Route 5
N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6

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